5-Bromopentoxymethylstyrene
Description
5-Bromopentoxymethylstyrene is a brominated styrene derivative featuring a pentoxymethyl (-CH2-O-(CH2)4-CH3) substituent and a bromine atom at the fifth position of the aromatic ring. This compound combines the reactivity of the styrene vinyl group with the steric and electronic effects of the bromine and alkoxy substituents. Such structural attributes make it a candidate for polymerization studies, organic synthesis, and materials science applications. The following analysis extrapolates its properties and behavior based on structurally related brominated aromatic compounds from diverse sources.
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
3-(5-bromopentoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-11-5-2-6-12-16-13-7-10-14-8-3-1-4-9-14/h1,3-4,7-10H,2,5-6,11-13H2 |
InChI Key |
OUNSPVRMSGVPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key analogs are derived from the provided evidence, highlighting trends in reactivity and stability.
Structural and Functional Group Comparisons
Table 1: Substituent Effects in Brominated Aromatic Compounds
*Estimated based on structural analogs.
Key Observations:
- Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic substitution resistance in aromatic rings, as seen in 5-bromo-4-fluoro-2-hydroxybenzaldehyde . The pentoxymethyl group in 5-Bromopentoxymethylstyrene may introduce steric hindrance, slowing polymerization kinetics compared to simpler styrenes.
- Reactivity: Bromomethyl groups (e.g., 5-(Bromomethyl)-2-fluoropyridine ) are prone to nucleophilic substitution, suggesting similar reactivity for the bromopentoxymethyl moiety in cross-coupling reactions.
- Biological Activity: Brominated heterocycles like 5-bromo-6-azauracil exhibit antiviral properties , but the styrene backbone in 5-Bromopentoxymethylstyrene may shift applications toward materials science.
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